
3-(Quinolin-2-yl)-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Quinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a quinoline moiety attached to a thiadiazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline-2-carboxylic acid or quinoline-2-thiol as starting materials.
Synthetic Steps:
Condensation Reaction: Quinoline-2-carboxylic acid is reacted with thiosemicarbazide to form the corresponding thiadiazole derivative.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the thiadiazole ring.
Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to quinoline-2,3-dihydro derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline and thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation Products: Quinoline-2,3-dione derivatives.
Reduction Products: Quinoline-2,3-dihydro derivatives.
Substitution Products: Various substituted quinoline and thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: Its unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. The exact mechanism may vary depending on the biological system and the specific application.
Vergleich Mit ähnlichen Verbindungen
Quinoline-2-carboxylic acid: A closely related compound with applications in pharmaceuticals and organic synthesis.
Thiadiazole derivatives: Other thiadiazole compounds with varying substituents and biological activities.
Uniqueness: 3-(Quinolin-2-yl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of quinoline and thiadiazole rings, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H8N4S |
|---|---|
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
3-quinolin-2-yl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-14-10(15-16-11)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,(H2,12,14,15) |
InChI-Schlüssel |
YMGFDLTZGJZYLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NSC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





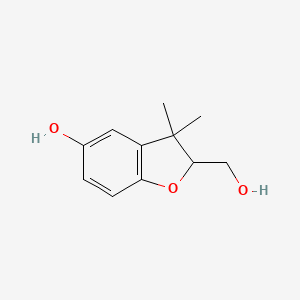
![2-[2-(Tert-butylamino)ethyl]isoindole-1,3-dione](/img/structure/B15358004.png)
![2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine](/img/structure/B15358008.png)
![2-Chloro-5-[2-(dipropylamino)ethyl]aniline](/img/structure/B15358013.png)
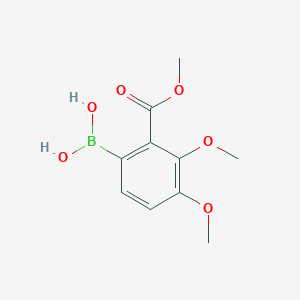
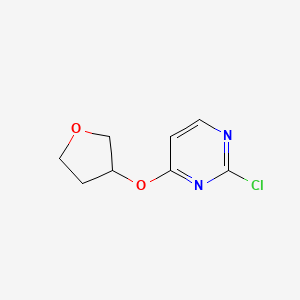

![Thieno[2,3-b]furan-5-carbaldehyde](/img/structure/B15358034.png)
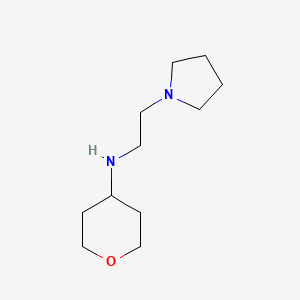
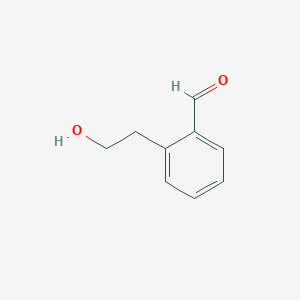
![2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol](/img/structure/B15358050.png)
